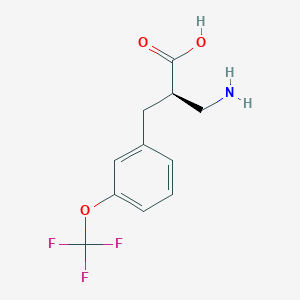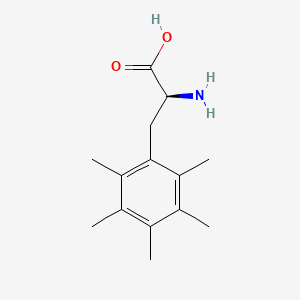
(S)-2-Amino-3-(2,3,4,5,6-pentamethylphenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Amino-3-(2,3,4,5,6-pentamethylphenyl)propanoic acid is a chiral amino acid derivative characterized by the presence of a highly substituted aromatic ring
Vorbereitungsmethoden
The synthesis of (S)-2-Amino-3-(2,3,4,5,6-pentamethylphenyl)propanoic acid can be achieved through several synthetic routes. One common method involves the formation of halohydrin intermediates, which undergo oxidation and nucleophilic substitution . Another approach includes the radical or nucleophilic addition of nitrogen species to an unsaturated carbon-carbon bond, followed by further functionalization . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
(S)-2-Amino-3-(2,3,4,5,6-pentamethylphenyl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
(S)-2-Amino-3-(2,3,4,5,6-pentamethylphenyl)propanoic acid has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of (S)-2-Amino-3-(2,3,4,5,6-pentamethylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, modulating the activity of enzymes involved in various biochemical processes . The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
(S)-2-Amino-3-(2,3,4,5,6-pentamethylphenyl)propanoic acid can be compared with other similar compounds, such as:
2-Amino-3-phenylpropanoic acid: This compound lacks the extensive methyl substitution on the aromatic ring, which may affect its reactivity and biological activity.
2-Amino-3-(2,3,4,5-tetramethylphenyl)propanoic acid: This compound has one less methyl group, which may influence its steric and electronic properties.
The unique structural features of this compound, such as the high degree of methyl substitution, contribute to its distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C14H21NO2 |
|---|---|
Molekulargewicht |
235.32 g/mol |
IUPAC-Name |
(2S)-2-amino-3-(2,3,4,5,6-pentamethylphenyl)propanoic acid |
InChI |
InChI=1S/C14H21NO2/c1-7-8(2)10(4)12(11(5)9(7)3)6-13(15)14(16)17/h13H,6,15H2,1-5H3,(H,16,17)/t13-/m0/s1 |
InChI-Schlüssel |
KUSMPUOBUWAUTF-ZDUSSCGKSA-N |
Isomerische SMILES |
CC1=C(C(=C(C(=C1C)C)C[C@@H](C(=O)O)N)C)C |
Kanonische SMILES |
CC1=C(C(=C(C(=C1C)C)CC(C(=O)O)N)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



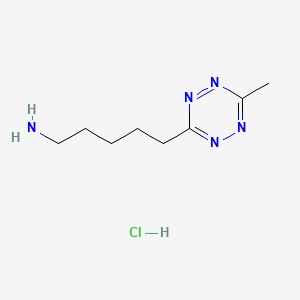
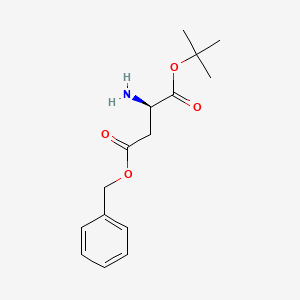
![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-benzo[b]thien-5-ylhexahydro-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B15219695.png)

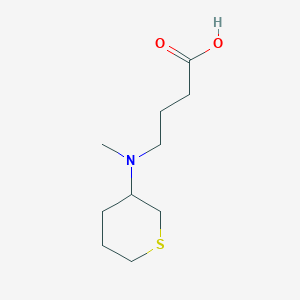
![Benzoic acid, 3-[2-oxo-3-[4-(trifluoromethyl)phenyl]-1-imidazolidinyl]-](/img/structure/B15219725.png)
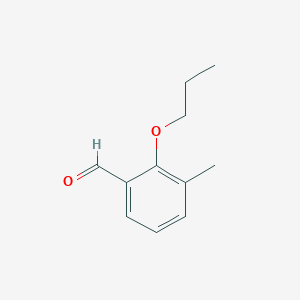
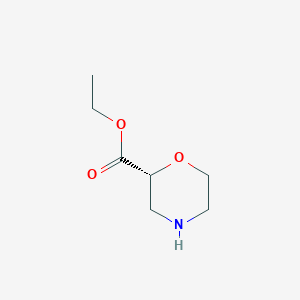
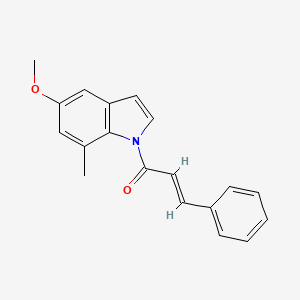
![Benzo[b]thiophen-3-ylmethyl 2H-chromene-3-carboxylate](/img/structure/B15219743.png)
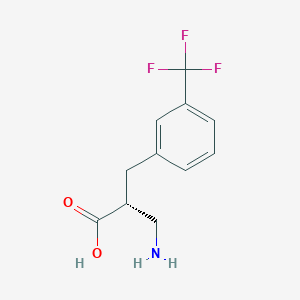
![2,2-Difluoro-1',4',6',7'-tetrahydrospiro[cyclopropane-1,5'-indazole]-3'-carboxylic acid](/img/structure/B15219755.png)
